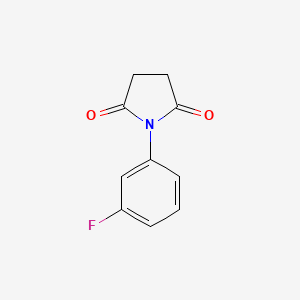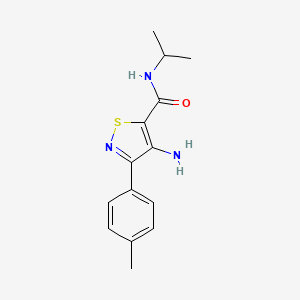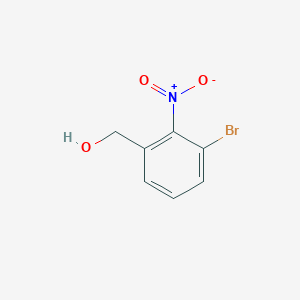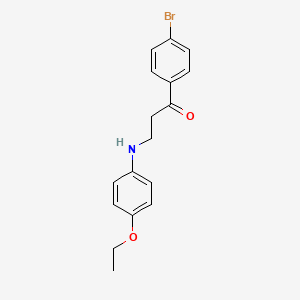![molecular formula C18H18N4O4S B2704866 1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea CAS No. 1024572-88-0](/img/structure/B2704866.png)
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indoles, which are often derived from 1-acetyl-1H-indol-3-yl acetates, is of considerable synthetic interest . The synthesis of 1-acetyl-1H-indol-3-yl acetates has been optimized using microwave irradiation, altering the base, solvent, and reaction time . This provides rapid entry to a range of indoxyl derivatives .Molecular Structure Analysis
Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The chemical compound ‘1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea’ is a versatile material used in scientific research.Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1 H -indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .Physical And Chemical Properties Analysis
Indole is known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . They are crystalline colorless in nature with specific odors .Wissenschaftliche Forschungsanwendungen
Herbicide Resistance and Action Mechanism
Sulfonylureas, including compounds structurally related to "1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea," act as potent inhibitors of acetolactate synthase in plants, bacteria, and fungi, providing a mechanism for controlling weed growth in agriculture. Mutations in ALS genes confer resistance to sulfonylurea herbicides, highlighting the importance of these compounds in developing herbicide-resistant crops and understanding enzyme inhibition mechanisms at a molecular level (Yadav et al., 1986); (Larossa & Schloss, 1984).
Antimycobacterial Activity
Research on sulfonylurea derivatives has explored their antimicrobial properties, particularly against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). New compounds with antimycobacterial activity comparable to sulfonylurea have been identified, indicating the potential for these substances to treat mycobacterial infections (Sohn et al., 2008).
Antitumor and Antidiabetic Properties
Novel sulfonylurea compounds exhibit significant antitumor efficacy in vitro and in vivo tumor models, suggesting their potential as antitumor candidates. Furthermore, stereo-selective sulfonylurea derivatives have been studied for their antitumor properties, offering insights into developing more specific and less toxic antitumor therapies (Lee et al., 2002). Additionally, derivatives of sulfonylureas have been synthesized as potential antidiabetic agents, indicating their versatility in drug development (Choudhary et al., 2011).
Antifungal Activity
Sulfonylureas also demonstrate antifungal activity by inhibiting Candida albicans acetohydroxyacid synthase, supporting the notion that AHAS can be a target for antifungal drug development. This inhibition suggests a novel approach to treating fungal infections, leveraging the mechanism of action of sulfonylureas against a critical enzyme in fungal metabolism (Lee et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
Eigenschaften
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-6-8-14(9-7-12)27(25,26)22-18(24)21-20-17(23)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,19H,10H2,1H3,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMRQSUBQMYQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methylphenyl)sulfonylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-(2,2-Dimethylcyclopropanecarbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2704793.png)


![2-(benzylthio)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2704799.png)

![1-Methoxypropan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2704801.png)


